molecular formula C9H5FO B1448382 5-Ethynyl-2-fluorobenzaldehyde CAS No. 1440535-11-4

5-Ethynyl-2-fluorobenzaldehyde

Cat. No.: B1448382
CAS No.: 1440535-11-4
M. Wt: 148.13 g/mol
InChI Key: QLROWFLLVGAIRS-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H5FO and its molecular weight is 148.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Ethynyl-2-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases. These enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid. Additionally, this compound can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This compound can also modulate the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, this compound can inhibit the activity of certain enzymes by forming covalent adducts with their active sites. This inhibition can lead to changes in cellular processes, such as the disruption of metabolic pathways and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under ambient conditions but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including increased oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound can also lead to adverse effects, including tissue damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of this compound, leading to the formation of metabolites that can be further processed by cellular pathways. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects. For example, the localization of this compound to the mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .

Properties

IUPAC Name

5-ethynyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROWFLLVGAIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300435
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-11-4
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-ethynyl-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.